(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride, also known as cispentacin, is a non-proteinogenic amino acid characterized by its unique bicyclic structure. It features an amino group and a carboxylic acid group attached to a seven-membered cycloalkane. This compound has garnered attention due to its biological activities, particularly its potential as an antimicrobial agent.
Cispentacin is classified as an amino acid derivative and is categorized under non-proteinogenic amino acids. Its hydrochloride form is often utilized in research settings due to its stability and solubility in aqueous solutions.
The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride can be achieved through several methods, including:
The synthetic process often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compound.
The molecular structure of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride features a seven-membered ring with an amino group at the second position and a carboxylic acid at the first position. The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
Cispentacin participates in various chemical reactions typical of amino acids, including:
Reactions involving cispentacin often require specific catalysts or conditions to drive the desired transformations while minimizing side products.
The mechanism of action for (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride primarily involves its role as an inhibitor in biological systems. Notably, it has been shown to inhibit isoleucyl-tRNA synthetase, which plays a critical role in protein synthesis.
This inhibition leads to reduced protein synthesis in target organisms such as Candida albicans, making cispentacin a candidate for antifungal applications . The specifics of its interaction at the molecular level are still under investigation but involve competitive binding mechanisms.
Cispentacin hydrochloride is typically a white crystalline solid that is soluble in water due to its ionic nature when in hydrochloride form.
Cispentacin has several significant applications in scientific research:
The stereoselective construction of the seven-membered ring in (1R,2S)-2-aminocycloheptane-1-carboxylic acid presents distinct synthetic challenges compared to smaller cyclic β-amino acids. The expanded ring size necessitates specialized approaches to control both relative and absolute stereochemistry at the C1 and C2 positions. Molecular characterization data confirms the compound's molecular formula as C₈H₁₅NO₂ for the free amino acid, with the hydrochloride salt represented as C₈H₁₆ClNO₂ [4]. Key structural features include a cis-configuration of the amino and carboxylic acid functional groups across the cycloheptane ring, with specific [α]D rotation values providing confirmation of enantiopurity in resolved forms [4].
Photochemical [2+2] cycloaddition strategies have been successfully adapted from cyclobutane synthesis to access functionalized cycloheptane precursors. This approach utilizes chiral templates to induce stereoselectivity during ring formation [7]. The ring strain inherent in seven-membered systems (approximately 26.3 kcal/mol) significantly influences reaction pathways and necessitates careful optimization of cyclization conditions. Alternative routes involve ring-expansion reactions of functionalized cyclopentane or cyclohexane derivatives, where strategic bond migration under carbocationic conditions enables controlled enlargement to the seven-membered framework [8]. The stereochemical integrity during such rearrangements remains challenging, often requiring chiral directing groups or resolution techniques post-synthesis.
Table 1: Key Molecular Descriptors of (1R,2S)-2-Aminocycloheptane-1-carboxylic Acid Derivatives
Property | Free Amino Acid | Hydrochloride Salt | Measurement Technique |
---|---|---|---|
Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | Elemental Analysis |
CAS Registry Number | 42418-83-7 | 17039464 | Registry Database |
SMILES Configuration | O=C(O)[C@@H]1CCCCC[C@@H]1N | O=C(O)[C@@H]1CCCCC[C@@H]1N.Cl | Computational Chemistry |
Density (g/cm³) | 1.092 (Calcd.) | - | Computational Prediction |
Boiling Point (°C) | 295.964 (Calcd.) | - | Computational Prediction |
Achieving high enantiomeric excess in the synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid derivatives demands sophisticated chiral control methodologies. Rhodium-catalyzed asymmetric hydrogenation has emerged as a particularly effective approach for installing the stereocenters with high fidelity. This method utilizes chiral diphosphine ligands such as Tangphos to hydrogenate enamide precursors derived from cycloheptanone, achieving enantiomeric excesses exceeding 99.5% as verified by chiral HPLC analysis [7]. The specific ligand architecture creates a well-defined chiral environment around the metal center, enabling differentiation between prochiral faces during hydride transfer.
Chiral auxiliary approaches provide complementary routes to enantiomeric enrichment. Bicyclic compounds derived from chiral pool materials (e.g., terpenes, carbohydrates) serve as temporary stereodirecting elements during key bond-forming steps. For instance, chiral uracil equivalents have demonstrated utility in directing the stereochemical outcome of [2+2] photocycloadditions with ethylene, establishing the requisite stereochemistry prior to auxiliary removal [7]. Resolution techniques remain practically relevant, especially through diastereomeric salt formation using resolving agents such as (S)-mandelic acid. This approach leverages differential crystallization behavior of diastereomeric pairs, enabling isolation of the desired (1R,2S) enantiomer from racemic mixtures [3] [7].
Table 2: Enantioselective Synthesis Approaches and Performance Metrics
Methodology | Key Chiral Element | ee Achieved (%) | Key Advantages |
---|---|---|---|
Rh-Catalyzed Hydrogenation | (S,S',R,R')-Tangphos ligand | >99.5 | High efficiency, scalable |
Chiral Auxiliary | Bicyclic uracil equivalent | >97 | Predictable stereocontrol |
Diastereomeric Resolution | (S)-Mandelic acid | >98 | Technically simple, cost-effective |
Enzymatic Resolution | Lipases/Proteases | 80-95 | Mild conditions, green chemistry |
The kinetics and thermodynamics of ring formation differ substantially between five- and seven-membered cyclic β-amino acids due to fundamental differences in ring strain and conformational flexibility. Cyclopentane derivatives benefit from relatively low ring strain (approximately 6.5 kcal/mol vs. 26.3 kcal/mol in cycloheptane) and favorable orbital alignment during ring closure [2] [6]. This translates to lower activation energies for intramolecular amidation or nucleophilic substitution reactions in cyclopentane systems. In contrast, cycloheptane ring formation faces entropic penalties and transannular interactions that necessitate higher reaction temperatures or prolonged reaction times [2].
The ring-expansion mechanisms accessible to cycloheptane synthesis represent a critical strategic distinction. Carbocation rearrangements adjacent to strained rings (e.g., cyclobutane) facilitate controlled ring expansion to five-membered rings. However, expanding to seven-membered systems requires multi-step sequences or specialized reagents [8]. The conformational flexibility of the seven-membered ring introduces unique regiodivergence in electrophilic addition and substitution reactions compared to the more rigid cyclopentane framework [6]. Physicochemical property differences are equally significant: cyclopentane-based amino acids exhibit lower boiling points (~45-49°C for cyclopentane derivatives vs. ~296°C calculated for the cycloheptane analog) and distinct solubility profiles due to variations in molecular surface area and dipole moments [4] [9].
Table 3: Comparative Ring Properties and Physicochemical Behavior
Property | Cyclopentane System | Cycloheptane System | Structural Basis |
---|---|---|---|
Ring Strain Energy (kcal/mol) | ~6.5 | ~26.3 | Angular deviation from ideal tetrahedron |
Characteristic Boiling Point (°C) | 45-49 | ~296 (calc.) | Increased molecular weight & surface area |
Ring Closure Kinetics | Faster | Slower | Entropic barriers & transannular strain |
Conformational Flexibility | Limited | High | Multiple chair/twist-boat conformers |
Vapor Thermal Conductivity (W·m⁻¹·K⁻¹) | 0.010 (20°C) | Lower (estimated) | Molecular packing efficiency |
The hydrochloride salt formation of (1R,2S)-2-aminocycloheptane-1-carboxylic acid serves critical purification and stabilization purposes. Protonation of the amino group significantly decreases water solubility compared to the zwitterionic free amino acid, enabling isolation via crystallization. Solvent selection profoundly impacts crystal morphology, purity, and hydration state. Optimal systems employ ethanol-water mixtures (typically 4:1 to 7:3 v/v), which balance solubility and precipitation kinetics to prevent oiling-out phenomena [3]. Isopropanol and diisopropyl ether combinations serve as effective anti-solvents for fractional crystallization of the hydrochloride salt from reaction mixtures [3] [10].
Counterion interactions influence the solid-state properties of the hydrochloride salt. Hydrogen bonding between the protonated amino group (NH₃⁺) and chloride ion creates a stable crystalline lattice with defined melting characteristics. The chloride ion's optimal size and charge density facilitate strong ionic interactions without excessive lattice energy that could compromise solubility. Recrystallization protocols typically achieve purities exceeding 99% as verified by HPLC, with characteristic shifts in infrared spectra confirming salt formation: loss of the broad zwitterionic band (1600-3000 cm⁻¹) and emergence of sharp carbonyl (1720 cm⁻¹) and ammonium (1550 cm⁻¹, 3100 cm⁻¹) stretches [3] [10]. Alternative counterions (e.g., sulfate, methanesulfonate) have been investigated but generally yield higher-melting, less soluble solids with limited processing advantages.
Table 4: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Ratio | Crystallization Yield (%) | Purity Achieved (%) | Remarks |
---|---|---|---|---|
Ethanol-Water | 7:3 v/v | 78-85 | >99 | Optimal crystal morphology |
Isopropanol-Ether | 1:1 to 1:2 v/v | 70-75 | 98-99 | Rapid precipitation |
Methanol-Ethyl Acetate | 1:3 v/v | 65-72 | 97-98 | Low-temperature required |
Acetone-Water | 9:1 v/v | 60-68 | 95-97 | Prone to oiling-out issues |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: